molecular formula C25H36Cl2N4O8 B10850877 N-(3,4-Dichlorophenyl)propyl-ETAV

N-(3,4-Dichlorophenyl)propyl-ETAV

Cat. No.: B10850877
M. Wt: 591.5 g/mol
InChI Key: QVZKLLUMEYWUMT-WHJBMRRRSA-N
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Description

N-(3,4-Dichlorophenyl)propyl-ETAV is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a dichlorophenyl group attached to a propyl chain, which is further connected to an ETAV moiety. This compound has been studied for its binding affinity to various biological targets, making it a subject of interest in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)propyl-ETAV typically involves the reaction of 3,4-dichlorophenylpropylamine with an appropriate ETAV derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)propyl-ETAV undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3,4-Dichlorophenyl)propyl-ETAV has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)propyl-ETAV involves its binding to specific molecular targets, such as the presynaptic density protein 95 (DLG4). This interaction modulates synaptic plasticity and neurotransmitter release, which can influence various physiological processes. The compound’s effects are mediated through pathways involving NMDA receptors and other synaptic proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Difluorophenyl)propyl-ETAV
  • N-(Naphthalene-2-yl)ethyl-ETAV
  • N-Benzyl-ETAV
  • N-Butyl-ETAV
  • N-Cyclohexylethyl-ETAV

Uniqueness

N-(3,4-Dichlorophenyl)propyl-ETAV is unique due to its specific binding affinity and selectivity for certain biological targets. Its dichlorophenyl group imparts distinct chemical properties that differentiate it from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C25H36Cl2N4O8

Molecular Weight

591.5 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[2-(3,4-dichlorophenyl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C25H36Cl2N4O8/c1-12(2)20(25(38)39)30-22(35)13(3)29-24(37)21(14(4)32)31-23(36)18(7-8-19(33)34)28-10-9-15-5-6-16(26)17(27)11-15/h5-6,11-14,18,20-21,28,32H,7-10H2,1-4H3,(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,38,39)/t13-,14?,18-,20-,21-/m0/s1

InChI Key

QVZKLLUMEYWUMT-WHJBMRRRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CCC(=O)O)NCCC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NCCC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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